molecular formula C14H17ClN2O B12755482 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- CAS No. 258849-88-6

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-

Cat. No.: B12755482
CAS No.: 258849-88-6
M. Wt: 264.75 g/mol
InChI Key: YNBRKNNMOAHXMY-VIFPVBQESA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a chlorine atom at specific positions on the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation using cyclopropylmethyl bromide in the presence of a strong base like sodium hydride.

    Methylation: The final step involves methylation at the 3-position using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological macromolecules, particularly its binding affinity to GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of neurons.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Alprazolam: Commonly used for its rapid onset of action in treating anxiety and panic disorders.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural features can influence its binding affinity, metabolic stability, and overall therapeutic profile.

Properties

CAS No.

258849-88-6

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

(3S)-7-chloro-4-(cyclopropylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C14H17ClN2O/c1-9-14(18)16-13-5-4-12(15)6-11(13)8-17(9)7-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/t9-/m0/s1

InChI Key

YNBRKNNMOAHXMY-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(CN1CC3CC3)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(CN1CC3CC3)C=C(C=C2)Cl

Origin of Product

United States

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